N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride
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Overview
Description
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of a methyl group, a chloroethyl group, and a beta-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically involves the reaction of beta-alanine with N-methyl-N-(2-chloroethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted beta-alanine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- N-(2-chloroethyl)-N-ethyl-9H-fluoren-9-amine hydrochloride .
Uniqueness
N-Methyl-N-(2-chloroethyl)-beta-alanine hydrochloride is unique due to its specific structure, which combines a beta-alanine backbone with a chloroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interactions with biological targets, which can be advantageous in specific research and industrial contexts .
Properties
CAS No. |
89583-19-7 |
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Molecular Formula |
C6H13Cl2NO2 |
Molecular Weight |
202.08 g/mol |
IUPAC Name |
2-carboxyethyl-(2-chloroethyl)-methylazanium;chloride |
InChI |
InChI=1S/C6H12ClNO2.ClH/c1-8(5-3-7)4-2-6(9)10;/h2-5H2,1H3,(H,9,10);1H |
InChI Key |
FEDFBUBSNGFRPP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CCC(=O)O)CCCl.[Cl-] |
Origin of Product |
United States |
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